molecular formula C16H21NO B1293329 3-(Azetidinomethyl)phenyl cyclopentyl ketone CAS No. 898772-39-9

3-(Azetidinomethyl)phenyl cyclopentyl ketone

Cat. No.: B1293329
CAS No.: 898772-39-9
M. Wt: 243.34 g/mol
InChI Key: AXPRQABERHXZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidinomethyl)phenyl cyclopentyl ketone is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol It is characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to a cyclopentyl ketone moiety

Biochemical Analysis

Biochemical Properties

3-(Azetidinomethyl)phenyl cyclopentyl ketone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of specific products that participate in metabolic pathways. Additionally, this compound can bind to proteins, altering their conformation and affecting their interactions with other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, this compound can affect the expression of genes involved in critical cellular processes, thereby altering cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding interaction can result in changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or protecting against certain diseases. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The interactions of this compound with enzymes can lead to the formation of intermediate compounds that participate in further biochemical reactions, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular processes. For instance, its accumulation in specific tissues may enhance its therapeutic potential or lead to localized toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its participation in cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidinomethyl)phenyl cyclopentyl ketone typically involves the reaction of 3-(bromomethyl)phenyl cyclopentyl ketone with azetidine under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidinomethyl)phenyl cyclopentyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Azetidinomethyl)phenyl cyclopentyl ketone has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidinomethyl)phenyl cyclopentyl ketone
  • 3-(Piperidinomethyl)phenyl cyclopentyl ketone
  • 3-(Morpholinomethyl)phenyl cyclopentyl ketone

Uniqueness

3-(Azetidinomethyl)phenyl cyclopentyl ketone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The smaller ring size of azetidine compared to pyrrolidine or piperidine results in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(14-6-1-2-7-14)15-8-3-5-13(11-15)12-17-9-4-10-17/h3,5,8,11,14H,1-2,4,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPRQABERHXZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643285
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-39-9
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.